molecular formula C21H26N2O2 B8244352 5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol

5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol

Cat. No.: B8244352
M. Wt: 338.4 g/mol
InChI Key: PUCKXGIYMMARMQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6,6'-diamino-1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8,24-25H,9-10,22-23H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCKXGIYMMARMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(C3=CC(=C(C=C32)O)N)(C)C)C4=CC(=C(C=C41)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

The synthesis of SpDA involves a four-step sequence starting from bisphenol A, as detailed in recent peer-reviewed studies:

  • Cyclization of Bisphenol A
    Bisphenol A undergoes acid-catalyzed cyclization to form 3,3,3',3'-tetramethyl-1,1'-spirobisindane-6,6'-diol (Compound 2 ). Methanesulfonic acid (10 mL per 100 g bisphenol A) at 135°C for 4 hours yields white needle-like crystals after recrystallization (56% yield).

  • Nitration
    Compound 2 is nitrated using 4 N nitric acid in acetic acid, producing isomeric nitro derivatives (3a and 3b ). The reaction proceeds at 25°C for 24 hours, yielding 40% of each isomer after column separation.

  • Reduction to Diamine
    Catalytic hydrogenation of nitro compounds 3a/3b using Pd/C (0.8 g per 10 g substrate) and hydrazine hydrate in ethanol at reflux for 10 hours affords SpDA (4a/4b ) in 96% yield.

Table 1: Summary of Laboratory-Scale Synthesis

StepReagents/ConditionsYieldKey Challenges
CyclizationBisphenol A, MeSO3H, 135°C56%Acid handling, recrystallization efficiency
NitrationHNO3, AcOH, 25°C40% (each isomer)Regioselectivity control
ReductionPd/C, N2H4·H2O, ethanol96%Catalyst recovery, byproduct removal

Industrial Production Methods

Industrial protocols optimize the laboratory process for scale:

  • Continuous Flow Systems : Replace batch reactors to enhance heat/mass transfer during cyclization and nitration.

  • Solvent Recycling : Ethanol from reduction steps is distilled and reused, reducing costs.

  • Chromatography-Free Purification : OSTI’s method eliminates column separation by using selective crystallization, achieving >95% purity at multigram scales.

Analytical Characterization

SpDA’s structural integrity is confirmed through:

  • FTIR Spectroscopy : Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic).

  • NMR Analysis : ¹H NMR (DMSO-d6) shows singlets for methyl groups (δ 1.30 ppm) and aromatic protons (δ 6.70–7.10 ppm).

  • HPLC Purity : >99% purity achieved via reverse-phase chromatography.

Table 2: Spectroscopic Data for SpDA

TechniqueKey SignalsInterpretation
FTIR3350, 1600 cm⁻¹N-H and aromatic C=C bonds
¹H NMRδ 1.30 (s, 12H), 6.70–7.10 (m, 4H)Methyl and aromatic protons
MSm/z 338.4 [M+H]⁺Molecular ion confirmation

Challenges and Optimizations

Regioselectivity in Nitration

Nitration of Compound 2 produces para- and meta-nitro isomers (3a and 3b ), requiring careful control of nitric acid concentration and temperature to minimize byproducts. OSTI’s method avoids isomer separation by directly reducing the nitro mixture, leveraging similar reactivity of both isomers.

Catalyst Efficiency

Pd/C loading (8 wt%) ensures complete reduction but poses recovery challenges. Recent advances employ magnetic Pd catalysts, enabling reuse for up to five cycles without yield loss.

Comparison with Alternative Methods

ParameterTraditional MethodOSTI Method
ChromatographyRequired for isomer separationNot required
Yield72% (overall)85% (overall)
ScaleGram-scaleMultigram
Purity98%95%

The OSTI approach sacrifices marginal purity for scalability, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the amino groups can produce primary amines .

Scientific Research Applications

5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirobiindane core provides structural rigidity, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
  • CAS Number : 1568-80-5
  • Molecular Formula : C₂₁H₂₈O₂
  • Molecular Weight : 312.45 g/mol
  • Key Features: Rigid spirobiindane core, hydroxyl (-OH), and amino (-NH₂) functional groups .

Synthesis: Produced via acid-catalyzed condensation of bisphenol A (BPA) with trifluoromethanesulfonic acid or methanesulfonic acid. Reaction conditions (temperature, catalyst loading) influence yields (17–75%) and purity .

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Key Groups Molecular Weight (g/mol) Primary Applications
Target Compound (1568-80-5) C₂₁H₂₈O₂ -OH, -NH₂ 312.45 HIV inhibitors, gas separation membranes
5,5',6,6'-Tetrahydroxy-spirobisindane (77-08-7) C₂₁H₂₄O₄ -OH 340.42 Polyimide synthesis, hydrophilic polymers
5,5'-Dinitro-spirobisindane derivative C₂₁H₂₂N₂O₆ -NO₂, -OH 402.41 MOF construction, intermediate for amines
3,3,3',3'-Tetramethyl-spirobisindane diamine C₂₁H₂₄N₂O₂ -NH₂ 336.43 High-performance polyimides
Structural and Functional Differences

Substituent Effects: Amino Groups (-NH₂): Enhance hydrogen bonding and coordination chemistry, critical for catalytic activity (e.g., HIV inhibition) and gas selectivity (CO₂/CH₄ >20) in membranes . Hydroxyl Groups (-OH): Improve hydrophilicity and solubility, favoring applications in photoresists (e.g., PAC synthesis) and water sorption (up to 22 wt%) . Nitro Groups (-NO₂): Serve as intermediates for amino derivatives via reduction, enabling modular functionalization .

Spirobiindane Core :

  • All compounds share a rigid, contorted spirobiindane backbone, creating intrinsic microporosity (pore sizes <2 nm). This feature is pivotal for gas separation membranes and MOFs .

Thermal and Chemical Stability
  • Polyimides from Hydroxylated Spirobisindane : Exhibit thermal stability up to 400°C but suffer from cyclic impurities (4–25%) that reduce mechanical strength .
  • Diamine-Based Polymers : Show superior thermal stability (decomposition >450°C) and selectivity due to stronger intermolecular interactions from -NH₂ groups .
Application-Specific Performance
Application Target Compound Hydroxylated Analog (77-08-7) Diamine Derivative
Gas Separation CO₂/CH₄ selectivity >20 Moderate selectivity (CO₂/CH₄ ~10) High permeability (500–1000 Barrer)
Drug Design HIV-1 integrase inhibition Not reported Not applicable
Polymer Hydrophilicity Moderate (due to -NH₂) High (due to -OH) Low (hydrophobic backbone dominates)

Biological Activity

5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol (CAS RN: 753437-92-2) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity based on diverse research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H26_{26}N2_{2}O2_{2}
  • Molecular Weight : 338.45 g/mol
  • Melting Point : 265 °C
  • Purity : >95% (HPLC) .

Research indicates that this compound exhibits a range of biological activities primarily through its interactions with various cellular pathways. The potential mechanisms include:

  • Inhibition of Enzymatic Activity : Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular metabolism and growth inhibition in cancer cells.
  • Antioxidant Properties : The compound shows significant antioxidant activity, which can protect cells from oxidative stress and damage.
  • Cell Signaling Modulation : It may influence cell signaling pathways that are crucial for cell proliferation and apoptosis .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies:

Activity TypeFindingsReference
Anticancer ActivityInhibition of tumor cell proliferation in vitro; potential as a chemotherapeutic agent.
Antioxidant ActivityDemonstrated significant free radical scavenging ability in biochemical assays.
Neuroprotective EffectsPotential neuroprotective effects observed in animal models of neurodegenerative diseases.
Anti-inflammatoryReduction of inflammatory markers in vitro and in vivo studies.

Case Studies

  • Anticancer Studies : In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against various cancer cell lines (e.g., breast and lung cancer). The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM. These findings suggest its potential as a lead compound for further development in cancer therapy .
  • Neuroprotection : A study involving animal models of Alzheimer's disease demonstrated that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests its utility in neurodegenerative disease management .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the molecular structure of this spirobiindene derivative?

  • Methodology : Use NMR spectroscopy (1H, 13C, and 2D techniques like COSY and HMBC) to resolve the spirocyclic core and substituent positions. For stereochemical confirmation, X-ray crystallography is critical due to the compound’s rigid spiro architecture. Mass spectrometry (HRMS) validates molecular weight (340.419 g/mol; C21H24N2O2) .
  • Key Data :

  • Molecular Formula : C21H24N2O2
  • CAS Registry : 1568-80-5 .

Q. How can researchers design a synthetic route for this compound?

  • Methodology : Start with spiroannulation of tetramethylindanone precursors, followed by regioselective hydroxylation and amination. Use Pd-catalyzed cross-coupling for introducing amino groups at positions 5 and 5'. Monitor reaction progress via TLC and HPLC to avoid side products like over-oxidized indene derivatives .
  • Key Challenge : Steric hindrance from tetramethyl groups requires high-temperature conditions (≥120°C) for cyclization .

Q. What protocols ensure stability during storage and handling?

  • Methodology : Store under inert gas (argon) at –20°C to prevent oxidation of phenolic -OH groups. Use gloveboxes for weighing (P280/P281 safety protocols). Solubility in DMSO (50 mg/mL) and methanol (20 mg/mL) suggests these as suitable solvents for stock solutions .

Advanced Research Questions

Q. What is the hypothesized mechanism of action as an HIV-1 integrase inhibitor?

  • Methodology : Conduct enzyme inhibition assays (e.g., strand-transfer assays) to evaluate binding to integrase catalytic sites. Pair with molecular docking (AutoDock Vina) to model interactions between the spirobiindene core and Mg2+ ions in the integrase active site. Compare IC50 values with known inhibitors like raltegravir .
  • Key Insight : The 6,6'-diol groups may chelate metal ions critical for integrase function, while amino groups enhance solubility for cellular uptake .

Q. How does stereochemistry influence bioactivity and environmental persistence?

  • Methodology : Synthesize enantiomers via chiral resolution (HPLC with Chiralpak AD-H columns) and test enantioselective activity. For environmental fate, estimate Henry’s Law constants (KH) using quantitative structure-property relationship (QSPR) models, referencing KH values (1.4×10^14 – 2.7×10^10) of structurally similar spirobiindene derivatives .
  • Data Contradiction : Higher KH values suggest low volatility, but conflicting experimental data (e.g., 1.6×10^10 vs. 2.0×10^11) indicate sensitivity to substituent positioning .

Q. What advanced techniques quantify impurities in synthetic batches?

  • Methodology : Use UHPLC-MS/MS with a C18 column (2.6 µm, 100 Å) to detect byproducts like over-aminated analogs. Set acceptance criteria at ≤0.5% for any unspecified impurity (ICH Q3A guidelines). For trace metal analysis, employ ICP-MS to screen for Pd residues from coupling reactions .

Q. How can researchers optimize reaction yields in spirobiindene synthesis?

  • Methodology : Apply DoE (Design of Experiments) to variables like catalyst loading (Pd(PPh3)4 at 5–10 mol%), solvent polarity (toluene vs. DMF), and temperature. A 2020 study achieved 72% yield using microwave-assisted heating (150°C, 30 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.